molecular formula C18H30O3 B1361522 2,5-Furandione, dihydro-3-(tetradecen-1-yl)- CAS No. 33806-58-5

2,5-Furandione, dihydro-3-(tetradecen-1-yl)-

Cat. No.: B1361522
CAS No.: 33806-58-5
M. Wt: 294.4 g/mol
InChI Key: AXFMGCDLSGAENA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetradecenylsuccinic anhydride (TDSA), a member of the alkenyl succinic anhydride (ASA) family, is a vital chemical reagent in industrial and materials science research. With the CAS number 33806-58-5, it is characterized as a light yellow, viscous liquid at room temperature . Its primary value lies in its bifunctional structure, featuring a reactive succinic anhydride ring and a long C14 alkenyl chain, which allows it to impart hydrophobic properties to various substrates. A significant and historically debated application of TDSA is in the internal and surface sizing of paper and paperboard, where it is used to increase water repellency and reduce the penetration of aqueous media like inks . While the mechanism was long thought to be primarily the formation of a covalent ester bond between the anhydride and hydroxyl groups of cellulose, recent investigations and reviews of six decades of research suggest that ester bond formation is insignificant and not a prerequisite for sizing effectiveness . The current understanding is that sizing develops mainly through the physical retention and spreading of hydrolyzed ASA or ASA salts within the paper sheet, with emulsion stability and retention being critical for efficiency . Beyond papermaking, TDSA is a valuable reagent for modifying biomaterials. It is used to esterify polysaccharides like starch and cellulose nanofibers (CNFs) to enhance their properties . Surface modification of cellulose nanofibers with TDSA increases their hydrophobicity, which dramatically improves their dispersibility and reinforcement efficiency in hydrophobic thermoplastic polymers like high-density polyethylene (HDPE) for high-performance composites . Similarly, the modification of starches with medium-chain ASAs like TDSA introduces hydrophobic side chains, altering physicochemical properties such as gelatinization temperature, viscosity, and digestibility, making them suitable for applications ranging from food stabilizers to plywood adhesives . Researchers value TDSA for its role in creating novel, sustainable materials with enhanced functionality.

Properties

CAS No.

33806-58-5

Molecular Formula

C18H30O3

Molecular Weight

294.4 g/mol

IUPAC Name

3-tetradec-13-enyloxolane-2,5-dione

InChI

InChI=1S/C18H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-15-17(19)21-18(16)20/h2,16H,1,3-15H2

InChI Key

AXFMGCDLSGAENA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC=CC1CC(=O)OC1=O

Other CAS No.

33806-58-5

Pictograms

Corrosive; Irritant

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of Tetradecenylsuccinic Anhydride

Chemical Synthesis Pathways for Tetradecenylsuccinic Anhydride (B1165640)

Tetradecenylsuccinic anhydride (TDSA) is a derivative of succinic anhydride featuring a C14 alkenyl chain. Its synthesis is dominated by a specific cycloaddition reaction, though other general methodologies for anhydride formation are chemically viable.

Ene Reaction Mechanisms with Olefins and Maleic Anhydride Precursors

The most prevalent industrial and laboratory-scale synthesis of tetradecenylsuccinic anhydride involves the thermal "ene" reaction between a tetradecene isomer and maleic anhydride. The ene reaction is a pericyclic reaction involving the addition of a compound with an allylic hydrogen (the ene, in this case, tetradecene) to a compound with a multiple bond (the enophile, maleic anhydride).

The mechanism is generally considered to be a concerted process that proceeds through a six-membered, cyclic transition state. biosynth.com This reaction requires elevated temperatures, often exceeding 150-200°C, to overcome the kinetic barrier. tappi.orgnih.gov The process involves the migration of the double bond within the alkene and a 1,5-hydrogen shift, which forms a new sigma bond between the ene and enophile and a new pi bond in the original ene component, without the need for catalysts or solvents. tappi.org The reaction is typically conducted by heating the alkene with excess maleic anhydride. wikipedia.org Computational studies on the analogous reaction with polyisobutylene have shown that while thermodynamically feasible, the reaction has a significant activation energy barrier, confirming the need for high temperatures. nih.gov

The specific isomer of tetradecene used as the starting material has a significant impact on the reaction kinetics and potentially the product structure. Research on related long-chain olefins indicates that the position of the double bond is a key factor. Olefins with an internal double bond, particularly near the center of the carbon chain, are noted to facilitate the maleinization reaction. tappi.org

Furthermore, the stereochemistry (cis- vs. trans-) of the double bond influences the transition state. Studies on cis- and trans-dec-5-ene reacting with maleic anhydride revealed that the reaction follows second-order kinetics for both isomers. biosynth.com However, differences in the activation parameters suggest distinct transition states. The trans-isomer appears to favor an exo-transition state. biosynth.com In contrast, the cis-isomer exhibits a greater negative entropy of activation, which is attributed to steric hindrance that favors a more ordered, endo-transition state. biosynth.com This suggests that the isomeric purity and configuration of the tetradecene feedstock are critical variables in controlling the synthesis of tetradecenylsuccinic anhydride.

Alternative Synthetic Routes: Carboxylic Acid and Dicarbonate Reactions

While the ene reaction is standard, general organic synthesis principles allow for the formation of anhydrides from carboxylic acids. These routes are not commonly cited specifically for tetradecenylsuccinic anhydride but represent chemically valid alternatives. One established method is the dehydration of a corresponding dicarboxylic acid (tetradecenylsuccinic acid). This can be achieved by heating or, more efficiently, by using strong dehydrating agents. nih.gov

A widely used laboratory technique involves reacting the dicarboxylic acid with reagents like oxalyl chloride or thionyl chloride. nih.gov Another common strategy is "transanhydridization," which involves an equilibrium reaction with a more volatile anhydride, such as acetic anhydride. google.com In this process, the dicarboxylic acid is heated with acetic anhydride; the mixed anhydride is formed as an intermediate, and the continual removal of acetic acid by distillation drives the reaction toward the formation of the desired cyclic anhydride. google.com

Custom Synthesis Approaches in Research and Development

In research and industrial settings, custom synthesis approaches focus on improving reaction efficiency, yield, and purity. One key area of investigation is the use of catalysts to lower the high temperatures required for the thermal ene reaction. Lewis acids have been shown to be effective in accelerating ene reactions by making the enophile (maleic anhydride) more electron-deficient. nih.gov Computational screening of various Lewis acid chlorides identified AlCl₃ as a highly active catalyst for this type of transformation. nih.gov

Patents related to the synthesis of similar alkenyl succinic anhydrides disclose process-oriented innovations. These include carefully controlling the molar ratio of the reactants (e.g., polyisobutylene and maleic anhydride) and adding specific catalysts and initiators to the reaction system. wikipedia.orgtcichemicals.com By optimizing parameters such as monomer content, reaction temperature, and pressure during distillation, the product conversion rate can be significantly improved. wikipedia.org

Reaction Kinetics and Thermodynamic Analyses

Kinetic Parameter Observation for Alkene-Maleic Anhydride Ene Reaction Reference
Reaction Order Second-order overall (first-order in alkene, first-order in maleic anhydride) biosynth.comtappi.org
Temperature Range Typically 125–225 °C biosynth.comtappi.org
Solvent Effects No significant solvent effects observed biosynth.com
Activation Energy (Ea) 77.2 ± 3.3 kJ/mol (for high-oleic esters) tappi.org
Transition State Exo-favored for trans-alkenes; Endo-favored for sterically hindered cis-alkenes biosynth.com

This table presents generalized kinetic data from studies on long-chain alkenes and esters with maleic anhydride, which are analogous to the tetradecenylsuccinic anhydride synthesis.

Hydrolytic Stability and Pathways of Tetradecenylsuccinic Anhydride

Tetradecenylsuccinic anhydride, like other alkenyl succinic anhydrides (ASAs), is highly reactive towards water. The cyclic anhydride ring readily undergoes hydrolysis to form the corresponding dicarboxylic acid, tetradecenylsuccinic acid. tappi.orgresearchgate.net This reaction is a significant factor in the application of TDSA, particularly in aqueous environments like papermaking, where hydrolysis is detrimental to its performance. researchgate.netnih.gov

The rate of hydrolysis is influenced by several factors, with pH being critical. The reaction is accelerated in alkaline conditions. nih.gov To mitigate this, ASAs are typically used as oil-in-water emulsions, which are prepared on-site just before application. wikipedia.org The stability of these emulsions is paramount for controlling the rate of hydrolysis. researchgate.netresearchgate.net Studies comparing different ASA derivatives have shown that structural modifications can enhance hydrolytic resistance. For instance, an ethyl oleate succinic anhydride (EOSA) derivative was found to be more stable in an aqueous emulsion than a conventional C16-ASA, with a hydrolysis rate constant at pH 7 that was approximately one-fourth that of the conventional ASA. tappi.org This indicates that the succinic anhydride group in some derivatives has a higher resistance to hydrolysis. tappi.org

Factor Effect on Hydrolytic Stability Reference
pH Hydrolysis is rapid, especially in alkaline aqueous solutions. Neutral or slightly acidic pH improves stability. nih.gov
Temperature Higher temperatures accelerate the rate of hydrolysis. nih.gov
Physical Form Used as an oil-in-water emulsion to control hydrolysis; emulsion stability is key. researchgate.net
Chemical Structure Modifications to the molecule can significantly alter hydrolysis rates. tappi.org

Esterification and Amidation Reaction Kinetics and Mechanisms

The reactivity of tetradecenylsuccinic anhydride (TDSA) is centered around its anhydride functional group, which readily undergoes esterification and amidation reactions. These reactions are fundamental to the application of TDSA in various industries, including its use as a sizing agent in the paper industry. wikipedia.org

Esterification: The reaction of TDSA with hydroxyl groups, such as those on cellulose (B213188) fibers, is a key aspect of its function in paper sizing. wikipedia.org This reaction is a nucleophilic acyl substitution, where the hydroxyl group of cellulose acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride ring. This leads to the formation of an ester bond and the opening of the succinic anhydride ring. The alkenyl side chain then alters the surface properties of the paper. wikipedia.org The reaction is typically catalyzed by heat and the presence of a catalyst is not always necessary, though acid or base catalysis can be employed.

Amidation: TDSA also reacts with primary and secondary amines in a similar nucleophilic acyl substitution reaction to form amides. stackexchange.comresearchgate.net The amine's nitrogen atom attacks a carbonyl carbon of the anhydride, leading to a tetrahedral intermediate that collapses to form an N-substituted succinamic acid. stackexchange.com This initial reaction is often rapid and can occur at room temperature. researchgate.net Under harsher conditions, such as elevated temperatures, the resulting amic acid can undergo an intramolecular reaction to form a succinimide. stackexchange.com

Quantitative Kinetic Studies of Alkenyl Succinic Anhydride Formation Reactions

The synthesis of tetradecenylsuccinic anhydride is achieved through an ene reaction between tetradecene and maleic anhydride. core.ac.ukwikipedia.org This pericyclic reaction involves the formation of a new sigma bond with a 1,5-hydrogen shift and the migration of the alkene double bond. wikipedia.org

Activation Energy Determinations

Kinetic studies of the ene reaction between various alkenes and maleic anhydride have been conducted to determine the Arrhenius parameters. For the reaction of maleic anhydride with a series of alk-1-enes (from hex-1-ene to dodec-1-ene), the activation energies have been calculated. rsc.org A study on the maleinization of high-oleic sunflower oil esters reported an activation energy of 77.2 ± 3.3 kJ/mol in the temperature range of 185–225 °C. researchgate.net Another investigation involving vinylidene alkenes and maleic anhydride found activation enthalpies ranging from 48 to 120 kJ mol-1. surrey.ac.uk These values are indicative of the energy barrier that must be overcome for the reaction to occur.

Reactant SystemTemperature Range (°C)Activation Energy (kJ/mol)
Alk-1-enes and Maleic Anhydride125–224Varies with alkene
High-Oleic Sunflower Oil Esters and Maleic Anhydride185–22577.2 ± 3.3
Vinylidene Alkenes and Maleic Anhydride160–19048 to 120 (Enthalpy of Activation)
Reaction Order Analysis

The ene reaction between an alkene and maleic anhydride has been found to follow second-order kinetics. rsc.orgresearchgate.net This means the reaction rate is proportional to the concentration of both the alkene and maleic anhydride. rsc.org Specifically, it is first order with respect to each reactant. researchgate.net This is consistent with a concerted mechanism where both molecules are involved in the rate-determining step. rsc.org

Nucleophilic Acyl Substitution in Anhydride Reactivity

The chemical reactivity of tetradecenylsuccinic anhydride is dominated by nucleophilic acyl substitution at the carbonyl carbons. masterorganicchemistry.combyjus.com Anhydrides are more reactive than esters and amides but less reactive than acid chlorides. stackexchange.com

The general mechanism involves a two-step process:

Nucleophilic attack: A nucleophile adds to one of the carbonyl carbons, breaking the pi bond and forming a tetrahedral intermediate. masterorganicchemistry.comyoutube.com

Leaving group departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a carboxylate as the leaving group. masterorganicchemistry.comyoutube.com

This mechanism applies to reactions with various nucleophiles, including water (hydrolysis), alcohols (esterification), and amines (amidation). youtube.comuomustansiriyah.edu.iq

Diffusion-Limited Reaction Phenomena in Anhydride Systems

In certain systems, the rate of reaction involving tetradecenylsuccinic anhydride can be limited by the rate of diffusion of the reactants. libretexts.orgpolytechnique.fr This is particularly relevant in multiphase systems, such as the application of ASA emulsions in papermaking, where the ASA is dispersed in water. nih.gov

Catalyst Systems and Reaction Optimization

The industrial synthesis of tetradecenylsuccinic anhydride via the ene reaction often requires high temperatures, which can lead to undesirable side reactions like polymerization. wikipedia.orgrsc.org To improve reaction efficiency and product quality, various catalyst systems and optimization strategies are employed.

Catalyst Systems:

Lewis Acids: Lewis acids like aluminum chloride (AlCl₃) can catalyze the ene reaction, but often require harsh conditions. google.com Organotin chlorides have also been investigated as catalysts. google.com The catalyst functions by activating the enophile (maleic anhydride), making it more susceptible to reaction. nih.gov

Solid Catalysts: Heterogeneous catalysts such as silica gel or silicates have been used to simplify the production process and facilitate catalyst removal. google.com

Reaction Optimization:

Temperature: The reaction is typically carried out at temperatures between 150 °C and 280 °C. rsc.orggoogle.com Finding the optimal temperature is crucial to balance the reaction rate with the minimization of side products. core.ac.uk

Molar Ratio: The molar ratio of internal olefins to maleic anhydride can range from 1.0 to 4.0. google.com Optimizing this ratio is important for maximizing yield and purity. core.ac.uk

Inhibitors: Polymerization inhibitors, such as hydroquinone or phenothiazine, can be added to reduce the formation of polymeric byproducts. wikipedia.org

Solvents: The use of solvents like xylene has been explored to limit side reactions and control the viscosity of the reaction medium, although this may slow down the reaction kinetics. core.ac.uk

ParameterTypical Range/ConditionPurpose
Temperature150-280 °CIncrease reaction rate
Molar Ratio (Olefin:Maleic Anhydride)1.0 - 4.0Drive reaction to completion, control product distribution
CatalystLewis Acids, Solid AcidsLower activation energy, increase reaction rate
InhibitorsHydroquinone, PhenothiazinePrevent polymerization
SolventXyleneControl side reactions and viscosity

Investigation of Lewis Acid Catalysis

The synthesis of tetradecenylsuccinic anhydride is achieved through an Alder-ene reaction between 1-tetradecene and maleic anhydride. This pericyclic reaction typically requires high temperatures, often exceeding 200°C, to overcome the significant activation energy barrier. core.ac.uk The high thermal stress can lead to undesirable side reactions, including polymerization and decomposition of the reactants, which reduces the yield and purity of the final product. wikipedia.org To mitigate these issues and improve reaction efficiency, Lewis acid catalysis has been investigated as a means to facilitate the ene reaction under milder conditions.

Lewis acids function by coordinating with the carbonyl oxygen atoms of maleic anhydride, the enophile in this reaction. This coordination makes the maleic anhydride more electron-deficient and, consequently, a more reactive enophile. The increased reactivity allows the reaction to proceed at lower temperatures, thus minimizing side reactions. Alkylaluminum halides, for example, have been effectively used as Lewis acid catalysts in ene reactions, significantly broadening their applicability.

Mechanistic studies, including computational analyses of similar systems like the reaction between maleic anhydride and polyisobutylene, suggest that the Lewis acid-catalyzed ene reaction can proceed through either a concerted pathway with a polar transition state or a stepwise mechanism involving a zwitterionic intermediate. researchgate.net The specific pathway is influenced by the nature of the alkene (the ene), the enophile-Lewis acid complex, and the reaction conditions. Generally, a more reactive ene or enophile-Lewis acid complex favors a stepwise mechanism. researchgate.net

A computational screening of various Lewis acid catalysts for the ene reaction has provided insights into their relative activities. The catalytic activity is often correlated with the Lewis acid's strength and its ability to lower the activation energy of the reaction. For instance, in a theoretical study, Aluminum chloride (AlCl₃) was identified as a highly effective catalyst, significantly reducing the Gibbs activation free energy compared to the uncatalyzed reaction. The strength of the Lewis acid's adsorption to the maleic anhydride is a key determinant of its catalytic efficacy; a stronger adsorption generally leads to a lower activation energy.

The following table, derived from computational studies on a model system, illustrates the effect of different Lewis acid catalysts on the activation energy of the ene reaction.

Table 1: Effect of Lewis Acid Catalysts on the Gibbs Activation Free Energy of the Ene Reaction (Model System)

Catalyst Gibbs Activation Free Energy (kcal/mol)
Uncatalyzed 32.0
AlCl₃ 22.7
InCl₃ 22.8
TiCl₃ Not specified
SnCl₂ Higher than AlCl₃
TiCl₄ Ineffective

Data is based on a computational model system and serves to illustrate relative catalytic activity. nsf.gov

Role of Accelerators in Anhydride-Based Curing Systems

In the context of tetradecenylsuccinic anhydride's synthesis via the ene reaction, the term "accelerator" is not commonly used. Instead, substances that increase the reaction rate are typically referred to as catalysts, with Lewis acids being a prime example as discussed in the previous section. core.ac.uk The literature on the synthesis of alkenyl succinic anhydrides primarily focuses on thermal induction or the use of catalysts to promote the reaction between the alkene and maleic anhydride.

However, the term "accelerator" is frequently encountered in the primary application of anhydrides like tetradecenylsuccinic anhydride, which is as a curing agent or hardener for epoxy resins. In these systems, accelerators play a crucial role in initiating and propagating the curing reaction, which would otherwise proceed very slowly.

The curing of epoxy resins with anhydrides involves the ring-opening polymerization of the epoxy groups. The reaction is typically initiated by a nucleophilic species that attacks the carbonyl carbon of the anhydride, opening the ring and forming a carboxylate anion. This anion then attacks an epoxy ring, generating an alkoxide, which can then react with another anhydride molecule. Tertiary amines, imidazoles, and organometallic salts are common accelerators used in these formulations. They function by facilitating the initial ring-opening of the anhydride or by directly promoting the reaction between the epoxy and anhydride groups. The choice and concentration of the accelerator can significantly influence the curing kinetics, pot life, and the final properties of the cured thermoset polymer.

Therefore, it is important to distinguish between the synthesis of tetradecenylsuccinic anhydride and its subsequent use. During its synthesis, Lewis acids act as catalysts to facilitate the ene reaction. In its application as an epoxy curing agent, other chemical species are employed as accelerators to control the polymerization process.

Optimization of Synthesis and Reaction Conditions

The optimization of synthesis and reaction conditions is critical for maximizing the yield and purity of tetradecenylsuccinic anhydride while minimizing the formation of byproducts. Key parameters that are typically adjusted include reaction temperature, reaction time, and the molar ratio of reactants (1-tetradecene to maleic anhydride).

The uncatalyzed synthesis generally requires high temperatures, often in the range of 200-250°C. wikipedia.orggoogle.com While higher temperatures can increase the reaction rate, they also promote side reactions such as the polymerization of maleic anhydride or the alkene, leading to undesirable, often colored and insoluble, byproducts. wikipedia.org The addition of polymerization inhibitors like hydroquinone can help to mitigate these side reactions.

Studies on the synthesis of analogous long-chain alkenyl succinic anhydrides, such as those derived from C16 and C18 alpha-olefins, provide valuable insights into optimal reaction conditions. For instance, in the synthesis of hexadecenyl- and octadecenylsuccinic anhydride, a temperature of 210°C was found to be optimal. The reaction time is another crucial factor; a duration of 6 to 8 hours at the optimal temperature provided a good balance between product yield and the formation of side products.

The molar ratio of the alkene to maleic anhydride also significantly impacts the reaction outcome. Using a molar excess of the alkene can help to drive the reaction towards completion and maximize the conversion of the more expensive maleic anhydride. However, a large excess of unreacted alkene must be removed after the reaction, typically by vacuum distillation. wikipedia.org Research on C16/C18 ASAs has shown that a molar ratio of alkene to maleic anhydride between 1.0 and 1.5 achieves high yields of relatively pure product. ulisboa.pt

The use of a high-boiling inert solvent, such as xylene, can also be a component of the reaction system. core.ac.uk While a solvent can help to control the reaction temperature and facilitate purification, it can also dilute the reactants and slow down the reaction kinetics, necessitating higher temperatures to achieve comparable yields to solvent-free systems. core.ac.uk

The following tables summarize optimized reaction conditions and resulting yields for the synthesis of long-chain alkenyl succinic anhydrides, which can be considered representative for the synthesis of tetradecenylsuccinic anhydride.

Table 2: Optimized Reaction Conditions for C16/C18 Alkenyl Succinic Anhydride Synthesis

Parameter Optimized Value
Temperature 210°C
Reaction Time 6 - 8 hours
Molar Ratio (Alkene:Maleic Anhydride) 1.0 - 1.5
Polymerization Inhibitor (Hydroquinone) 2.5% by weight of maleic anhydride

Data from a study on hexadecenyl- and octadecenylsuccinic anhydride synthesis. ulisboa.pt

Table 3: Achieved Yields under Optimized Conditions for C16/C18 ASAs

Compound Yield Range
Hexadecenylsuccinic Anhydride (16-ASA) 74.2% - 77.6%
Octadecenylsuccinic Anhydride (18-ASA) 74.0% - 78.4%

Data from a study on hexadecenyl- and octadecenylsuccinic anhydride synthesis. ulisboa.pt

Polymerization and Crosslinking Research of Tetradecenylsuccinic Anhydride

Tetradecenylsuccinic Anhydride (B1165640) as a Monomer and Reactive Precursor

The presence of the anhydride ring and the long alkenyl chain makes Tetradecenylsuccinic anhydride a valuable monomer and reactive precursor in polymerization reactions. The anhydride group can readily undergo ring-opening reactions with nucleophiles such as alcohols and amines, forming ester or amide linkages, which are fundamental to the formation of polyesters and polyamides. The tetradecenyl group, with its double bond, provides a site for further polymerization or modification, allowing for the creation of complex polymer architectures.

In the manufacturing of copolymer resins, Tetradecenylsuccinic anhydride can be incorporated to impart specific properties to the final material. The long aliphatic chain of TDSA can introduce flexibility and hydrophobicity into the polymer backbone. This can be particularly useful in applications requiring improved impact resistance, lower moisture absorption, and enhanced solubility in nonpolar solvents.

The copolymerization of TDSA can be achieved with a variety of other monomers. For instance, it can be copolymerized with vinyl monomers, such as styrene or acrylates, through reactions involving the double bond of the tetradecenyl group. Additionally, the anhydride functionality allows for its inclusion in condensation polymerization with diols and diamines to form copolyesters and copolyamides, respectively. The incorporation of TDSA as a comonomer can significantly alter the thermal and mechanical properties of the resulting resin.

While specific research data on the copolymerization of Tetradecenylsuccinic anhydride is limited, the principles of alkenyl succinic anhydride copolymerization suggest that the properties of the resulting copolymer can be systematically controlled by varying the ratio of TDSA to the comonomer.

Table 1: Hypothetical Influence of TDSA Content on Copolymer Properties

PropertyLow TDSA ContentHigh TDSA Content
Glass Transition Temperature (Tg)HigherLower
FlexibilityLowerHigher
Water AbsorptionHigherLower
Adhesion to Nonpolar SubstratesLowerHigher
Tensile StrengthHigherLower

This table presents a qualitative representation of the expected trends when incorporating a long-chain alkenyl succinic anhydride like TDSA into a copolymer resin. The actual quantitative effects would depend on the specific comonomer and polymerization conditions.

Unsaturated polyester resins are typically synthesized by the polycondensation of a diol with a mixture of saturated and unsaturated dicarboxylic acids or their anhydrides. Tetradecenylsuccinic anhydride, with its anhydride functionality and internal double bond, can be used in the synthesis of unsaturated polyester-like resins.

In this context, the anhydride ring of TDSA reacts with a diol (e.g., propylene glycol, ethylene glycol) to form ester linkages, contributing to the polyester backbone. The pendant tetradecenyl group from the TDSA unit introduces unsaturation into the polymer chain. This unsaturation can later be crosslinked, often with a reactive diluent like styrene, to form a rigid, thermoset network.

The long alkenyl chain of TDSA can act as an internal plasticizer, imparting flexibility and toughness to the cured resin. This is in contrast to the more rigid structures typically obtained with shorter-chain unsaturated anhydrides like maleic anhydride. The hydrophobic nature of the tetradecenyl group can also enhance the water resistance of the final polyester resin. Research in the field of unsaturated polyesters has shown that the choice of anhydride and its relative proportion significantly affects the properties of the synthesized resin researchgate.net.

Table 2: Potential Properties of Unsaturated Polyester-like Resins Incorporating TDSA

PropertyStandard Unsaturated Polyester (Maleic Anhydride)Unsaturated Polyester-like Resin (with TDSA)
Flexibility BrittleFlexible
Impact Strength LowHigh
Water Resistance ModerateHigh
Hardness HighModerate
Adhesion to Olefinic Substrates LowImproved

This table provides a comparative overview of the expected properties of an unsaturated polyester-like resin containing TDSA versus a standard formulation. The specific values would be dependent on the complete formulation.

Advanced Crosslinking Agent Applications and Mechanisms

Beyond its role as a monomer, Tetradecenylsuccinic anhydride finds significant application as a crosslinking and curing agent, particularly in epoxy resin systems. Its ability to react with functional groups in polymer chains leads to the formation of a three-dimensional network, which is crucial for achieving the desired mechanical and thermal properties in thermosetting materials.

The anhydride group of TDSA can react with hydroxyl groups present in polymer backbones, such as those in epoxy resins or certain polyesters, to form ester crosslinks. This reaction is typically initiated by a catalyst, such as a tertiary amine, which activates the anhydride ring, making it more susceptible to nucleophilic attack by the hydroxyl groups. The long alkenyl chain of TDSA can also participate in crosslinking reactions, especially in systems containing other unsaturated components, through free-radical polymerization mechanisms.

The introduction of crosslinks using Tetradecenylsuccinic anhydride has a profound impact on the mechanical performance of the resulting material. The long, flexible tetradecenyl chain can lead to a lower crosslink density compared to shorter, more rigid anhydride crosslinkers. This can result in materials with increased flexibility, higher elongation at break, and improved impact strength. However, this may come at the cost of reduced tensile strength and a lower glass transition temperature (Tg). The hydrophobic nature of the TDSA molecule also contributes to improved resistance to moisture, which can help in retaining mechanical properties in humid environments.

Tetradecenylsuccinic anhydride and its analogs, such as Dodecenyl Succinic Anhydride (DDSA), are used as curing agents for epoxy resins. The curing process involves the ring-opening of the anhydride by hydroxyl groups present on the epoxy resin backbone, followed by the reaction of the resulting carboxylic acid with the epoxide groups. This series of reactions leads to the formation of a highly crosslinked polyester network.

The mechanism of anhydride curing in epoxy resins is a complex process that is often accelerated by the presence of a catalyst. The long aliphatic chain of TDSA imparts flexibility to the cured epoxy system, making it less brittle than systems cured with aromatic or short-chain aliphatic anhydrides. This makes TDSA-cured epoxies suitable for applications where toughness and thermal shock resistance are important.

Research on the closely related Dodecenyl Succinic Anhydride (DDSA) has provided valuable insights into how the concentration of such long-chain alkenyl succinic anhydrides affects the mechanical properties of cured epoxy resins. Studies have shown that there is an optimal concentration of the anhydride curing agent to achieve maximum tensile strength.

Table 3: Effect of Dodecenyl Succinic Anhydride (DDSA) Concentration on the Tensile Strength of a Cured Epoxy Resin

DDSA Concentration (phr*)Tensile Strength (MPa)
6055
7562
9058
10552
12048

phr = parts per hundred parts of resin Data is based on studies of Dodecenyl Succinic Anhydride, a close structural analog of Tetradecenylsuccinic anhydride, and is intended to be representative of the expected behavior.

This data illustrates that the mechanical properties of the cured epoxy are highly dependent on the stoichiometry of the curing reaction. An optimal amount of the anhydride is required to achieve a well-cured network with the best possible mechanical performance.

Application in Epoxy Resin Systems as a Curing Agent

Stoichiometric Considerations in Epoxy Curing

The stoichiometry, specifically the ratio of anhydride groups to epoxy groups (A/E ratio), is a critical parameter in determining the final properties of epoxy resins cured with tetradecenylsuccinic anhydride. Unlike amine curing agents that often require a 1:1 stoichiometric ratio for optimal performance, anhydride-cured systems frequently achieve superior properties at off-stoichiometric ratios, typically with an excess of epoxy groups (A/E < 1.0). tri-iso.comdoaj.orgbroadview-tech.com

The curing mechanism involves the initial ring-opening of the anhydride by a hydroxyl group, forming a carboxylic acid. This newly formed acid then reacts with an epoxy group to create an ester linkage and another hydroxyl group, which can then propagate the reaction. tri-iso.commdpi.com Concurrently, a slower etherification reaction (homopolymerization) of the epoxy groups can occur, especially at elevated temperatures. broadview-tech.com This parallel reaction pathway explains why the optimal A/E ratio is often less than the theoretical 1:1. polymerinnovationblog.com Using a sub-stoichiometric amount of anhydride limits the unreacted anhydride left at the end of the cure, preventing plasticization and ensuring a more complete network formation. polymerinnovationblog.com

Research on rosin-based anhydrides, which share structural similarities with alkenyl succinic anhydrides, has shown that varying the stoichiometric ratio significantly impacts thermomechanical properties. For instance, a lower ratio (e.g., R ≤ 0.7) can result in a higher glass transition temperature (Tg) and better processability due to lower viscosity. doaj.org Conversely, as the A/E ratio approaches 1:1, longer cure cycles may be necessary to achieve a higher Tg. broadview-tech.com The optimal A/E ratio for a specific application must be determined experimentally to balance properties such as mechanical strength, chemical resistance, and thermal stability. tri-iso.com

Table 1: Influence of Stoichiometric Ratio (R) on Epoxy Properties Cured with a Rosin-Based Anhydride doaj.org

This table illustrates the general effect of stoichiometry on anhydride-cured systems, analogous to tetradecenylsuccinic anhydride.

Stoichiometric Ratio (R) [Anhydride:Epoxy] Glass Transition Temperature (Tg) Flexural Modulus Fracture Toughness
R ≤ 0.7 High Moderate Moderate
Crosslink Network Formation and Curing Cycles

The formation of a densely crosslinked, three-dimensional network is the objective of the curing process, transforming the liquid epoxy resin and anhydride hardener into a rigid thermoset. The structure of this network dictates the material's final properties. The reaction between tetradecenylsuccinic anhydride and epoxy groups is a chain-wise polymerization process that requires thermal energy to proceed at a practical rate. polymerinnovationblog.comresearchgate.net

The cure cycle—the specific combination of time and temperature used for curing—has a profound effect on the extent of crosslinking and, consequently, the system's performance. tri-iso.com A controlled, multi-stage curing schedule is often employed for anhydride-cured systems to manage the exothermic reaction and minimize internal stresses. tri-iso.commdpi.com

A typical cycle involves:

Initial Low-Temperature Cure: The mixture is held at a moderate temperature (e.g., 90-100°C) for a set period. tri-iso.commdpi.com This allows the reaction to initiate slowly, controlling the exotherm and promoting the formation of a stable, partially cured network without premature vitrification. tri-iso.com

Post-Cure at Higher Temperatures: Following the initial stage, the temperature is raised significantly (e.g., 150-200°C) for an extended period. tri-iso.comresearchgate.net This high-temperature post-cure provides the necessary energy to drive the reaction to completion, maximizing the crosslink density. tri-iso.com This step is crucial for developing ultimate thermal and mechanical properties, such as a high glass transition temperature (Tg), hardness, and chemical resistance. tri-iso.com

For example, a representative cure schedule for a liquid epoxy resin might be 2 hours at 90°C followed by a post-cure of 4 hours at 165°C. tri-iso.com The precise temperatures and durations depend on the specific epoxy resin, the presence of any accelerators (such as tertiary amines or imidazoles), and the desired final properties. broadview-tech.compolymerinnovationblog.com

Influence of Anhydride Structure on Cured Resin Properties

The molecular structure of the anhydride hardener, particularly the long alkenyl side chain in tetradecenylsuccinic anhydride, plays a significant role in tailoring the properties of the cured epoxy resin. The C14 side chain imparts a degree of flexibility and hydrophobicity to the polymer network.

Studies on a homologous series of alkenyl succinic anhydrides (ASAs) have demonstrated a clear relationship between the length of the alkyl side chain and the mechanical properties of the cured resin. elsevierpure.comresearchgate.net

Impact Strength and Toughness: Conversely, the impact strength and fracture toughness of the cured material increase with a longer side chain. elsevierpure.com The flexible C14 chain can absorb and dissipate energy more effectively, preventing crack propagation and leading to a tougher, less brittle material. elsevierpure.com

This trade-off allows for the formulation of epoxy systems with tailored properties. By using tetradecenylsuccinic anhydride, formulators can achieve enhanced toughness and impact resistance, which is desirable in applications subjected to dynamic loads, albeit with a potential reduction in stiffness and ultimate tensile strength compared to anhydrides with shorter or no side chains.

Table 2: Effect of Alkenyl Succinic Anhydride (ASA) Side Chain Length on Mechanical Properties of Cured Epoxy Resin elsevierpure.com

This table summarizes general trends observed for ASAs, which are directly applicable to understanding the role of the tetradecenyl group.

Property Effect of Increasing Alkenyl Chain Length Rationale
Tensile Strength Decrease Reduced crosslink density
Impact Strength Increase Increased toughness and energy dissipation

| Surface Free Energy | Increase in nonpolar component | Improved toughness properties |

Crosslinking in Elastomer Blends

Tetradecenylsuccinic anhydride and its analogs, such as dodecenyl succinic anhydride (DDSA), are effective crosslinking agents for elastomer blends containing epoxidized natural rubber (ENR). researchgate.netlboro.ac.uk In these systems, the anhydride selectively reacts with the epoxy groups present on the ENR backbone, forming ester crosslinks. This allows for the creation of thermoplastic vulcanizates (TPVs) or crosslinked polymer blends with tailored properties.

In blends of ENR with non-epoxidized elastomers like natural rubber (NR) or ethylene propylene diene monomer (EPDM), the anhydride hardener facilitates the in-situ crosslinking of the ENR phase during melt processing. lboro.ac.uklboro.ac.uk The long tetradecenyl side chain of the anhydride can provide internal plasticization and may improve compatibility between the phases. researchgate.net

The curing process is typically carried out at elevated temperatures (e.g., 160°C) and can be accelerated by catalysts like dimethyl benzyl amine (DMBA). researchgate.net The amount of anhydride is calculated to achieve a desired crosslink density, with a typical loading being around 7 wt% to produce one crosslink per 100 carbon atoms along the ENR chain. researchgate.netlboro.ac.uk Research on ENR/EPDM blends crosslinked with DDSA has shown that while the components remain thermodynamically immiscible, good microscopic dispersion can be achieved, leading to materials with enhanced mechanical properties compared to the individual components. lboro.ac.uksemanticscholar.org

Dynamic Covalent Crosslinking and Reversible Polymer Networks

A novel approach in polymer science involves the creation of dynamic, non-equilibrium materials using transient covalent bonds. Anhydride linkages are central to one such system, which operates under the influence of a chemical fuel. In this scheme, polymers containing carboxylic acid groups can be transiently crosslinked by converting the acid pairs into anhydride bridges. rsc.orgresearchgate.net

This conversion is driven by the consumption of a chemical fuel, typically a carbodiimide such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC). researchgate.netnih.govosti.gov The carbodiimide activates the carboxylic acids, leading to the formation of a covalent anhydride crosslink and generating a waste product (e.g., a urea derivative). rsc.org These covalent crosslinks provide more robust mechanical properties compared to transient supramolecular gels. researchgate.net

The key feature of this system is its transient nature. The anhydride crosslinks are susceptible to hydrolysis and will revert to their original carboxylic acid state over time, causing the crosslinked network (e.g., a hydrogel) to dissolve. The lifetime of the crosslinked state can be controlled by the reaction kinetics. osti.gov The system can be "refueled" by adding more carbodiimide, re-forming the anhydride crosslinks and restoring the material's structure. rsc.org This chemically fueled cycle allows for spatiotemporal control over material properties, enabling applications such as temporary, self-erasing inks or transient hydrogels. researchgate.net

The reaction between an anhydride and an alcohol to form an ester and a carboxylic acid is a fundamental organic reaction that can be exploited to create dynamic covalent networks. libretexts.orgchemguide.co.uk This esterification reaction is often reversible, allowing for the formation and cleavage of crosslinks under specific conditions, which is the hallmark of dynamic covalent chemistry (DCC). mdpi.com

Polymer networks crosslinked via reversible esterification can exhibit properties such as self-healing, adaptability, and re-processability. For example, hydrogels have been developed by crosslinking maleic anhydride-based copolymers with polyols like polyethylene glycol (PEG). mdpi.com The crosslinking occurs through an esterification reaction between the anhydride (which may first open to a dicarboxylic acid) and the hydroxyl groups of the PEG. mdpi.com

The dynamic nature of the ester bond allows the network to respond to external stimuli (such as heat, catalysts, or pH changes) that shift the esterification-hydrolysis equilibrium. This enables the polymer chains to rearrange, leading to stress relaxation, self-healing of damage, or even a transition from a solid gel to a liquid state. These "smart" materials are highly desirable for applications in tissue engineering, drug delivery, and additive manufacturing. mdpi.comresearchgate.net

Crosslinking in Heterophase Copolymerization Systems

Research into the role of tetradecenylsuccinic anhydride as a crosslinking agent in heterophase copolymerization systems, such as emulsion and suspension polymerization, is an emerging area. While specific studies on tetradecenylsuccinic anhydride are limited, research on analogous long-chain alkenyl succinic anhydrides (ASAs) provides valuable insights.

In these systems, the hydrophobic alkenyl chain of the ASA molecule allows it to participate in polymerization with other vinyl monomers, while the anhydride group provides a reactive site for subsequent crosslinking reactions. A patent for anhydride-containing polymers derived from ASAs describes their copolymerization with vinyl monomers like styrene in the presence of a free-radical initiator. This process results in a polymer with pendant succinic anhydride groups, which are available for crosslinking with agents such as primary amines or for curing epoxy resins. google.com

The heterophase nature of the polymerization, where the reaction occurs in dispersed droplets within a continuous phase (typically water), is crucial. The ASA, being oil-soluble, would reside within the monomer droplets. Polymerization is initiated within these droplets, incorporating the ASA into the growing polymer chains. The resulting polymer particles would have anhydride functionalities on their surfaces and within their bulk, available for post-polymerization crosslinking. This approach allows for the creation of crosslinked polymer networks with tailored properties. For instance, biodegradable poly(ester anhydride) networks have been synthesized from poly(ε-caprolactone) precursors end-functionalized with ASAs of varying chain lengths (C8, C12, and C18). These precursors were subsequently crosslinked via visible light, with the presence of the alkenyl chain influencing the erosion rate of the resulting network. acs.org

While the primary application of ASA emulsions in industries like papermaking is for surface sizing rather than creating crosslinked polymer networks, the underlying principle of emulsion formation is relevant. nih.govwikipedia.org These emulsions, typically stabilized by cationic starch or synthetic polymers, demonstrate the ability of ASAs to exist in a dispersed phase, a prerequisite for heterophase polymerization. tappi.orggoogleapis.com Further research is needed to fully explore the potential of tetradecenylsuccinic anhydride as a crosslinking comonomer in heterophase systems to develop novel materials with controlled architectures and functionalities.

Functionalization of Polymeric and Biopolymeric Materials

Tetradecenylsuccinic anhydride and its related compounds are extensively studied for their ability to chemically modify the surfaces of polymeric and biopolymeric materials, thereby altering their properties for specific applications. The introduction of the long hydrophobic tetradecenyl chain via the reactive anhydride group can impart significant changes to the hydrophilicity, thermal stability, and mechanical properties of the substrate.

Esterification of Polysaccharides

The esterification of polysaccharides, such as starch and cellulose (B213188), with tetradecenylsuccinic anhydride is a key area of research aimed at creating bio-based materials with enhanced properties. The reaction involves the hydroxyl groups on the polysaccharide backbone attacking the carbonyl group of the anhydride, leading to the formation of an ester linkage.

The efficiency of the esterification reaction and the properties of the resulting modified polysaccharide are significantly influenced by the chain length of the alkenyl succinic anhydride. Generally, as the length of the alkenyl chain increases, the hydrophobicity of the modified polysaccharide increases. However, the reaction efficiency may be affected by steric hindrance from the longer chains.

Studies comparing ASAs with different chain lengths have shown that both reaction efficiency and the degree of substitution (DS) can be controlled by varying reaction parameters such as temperature, pH, and reactant concentrations. For instance, research on the esterification of cellulose diacetate with octadecenyl succinic anhydrides demonstrated that higher reaction temperatures lead to a higher esterification rate. lew.ro

The table below, compiled from various studies on long-chain ASA modification of starch, illustrates the impact of reaction conditions on the degree of substitution and reaction efficiency.

PolysaccharideAlkenyl Succinic AnhydrideReaction ConditionsDegree of Substitution (DS)Reaction Efficiency (%)
Corn StarchDodecenyl succinic anhydride (DDSA)Starch slurry: 30%, DDSA/starch ratio: 10% (wt/wt), pH 8.5–9.0, Temp: 313K0.025642.7

Data compiled from a study on the synthesis of DDSA corn starch. polimi.it

The esterification of starch with long-chain ASAs, including tetradecenylsuccinic anhydride, is a well-established method to produce amphiphilic starches. These modified starches have a hydrophilic backbone and hydrophobic side chains, making them effective emulsifiers and stabilizers.

A key parameter in starch esterification is the degree of substitution (DS), which refers to the average number of hydroxyl groups substituted per anhydroglucose unit. Research has shown that the DS increases with increasing concentrations of the modifying agent. For example, in a study on the esterification of wheat starch with octenyl succinic anhydride (OSA), the DS increased from 0.012 to 0.019 as the amount of OSA was increased. nih.gov Similarly, the modification of corn starch with dodecenyl succinic anhydride (DDSA) has been shown to significantly increase the hydrophobicity of the starch, with the contact angle of the modified starch reaching up to 123°. polimi.it

The following table presents data on the degree of substitution achieved in starch esterification with different long-chain ASAs under varying concentrations.

Starch TypeAlkenyl Succinic AnhydrideASA Concentration (% w/w of starch)Degree of Substitution (DS)
Wheat StarchOctenyl Succinic Anhydride (OSA)30.012
Wheat StarchOctenyl Succinic Anhydride (OSA)50.019
Corn StarchDodecenyl Succinic Anhydride (DDSA)100.0256

Data compiled from studies on OSA-modified wheat starch and DDSA-modified corn starch. polimi.itnih.gov

The modification of cellulose and its nanoscale derivatives, cellulose nanocrystals (CNCs) and whiskers, with ASAs is a promising strategy for developing advanced bio-based composites. The esterification of these materials enhances their compatibility with hydrophobic polymer matrices, improves their dispersion, and can alter their thermal and mechanical properties.

Research on the surface modification of CNCs has shown that long-chain ASAs can impart a hydrophobic character even at low degrees of substitution. For instance, a DS of 0.016 was achieved with low reagent excesses of long-chain ASAs. researchgate.net The reaction conditions, such as temperature and time, play a crucial role in determining the final properties of the modified CNCs. Studies on the reaction of cellulose diacetate with octadecenyl succinic anhydrides have shown that the esterification rate increases with higher reaction temperatures. lew.ro

The table below summarizes findings on the modification of cellulose derivatives with long-chain ASAs.

Cellulose DerivativeAlkenyl Succinic AnhydrideKey Finding
Cellulose NanocrystalsLong-chain ASAsAchieved a degree of substitution of 0.016 with low reagent excess.
Cellulose DiacetateOctadecenyl Succinic AnhydridesEsterification rate increased with increasing reaction temperature.

Data compiled from reviews and studies on cellulose modification. lew.roresearchgate.net

Derivatization of Proteins

The derivatization of proteins with succinic anhydride and its alkenyl derivatives is a widely used technique to alter their physicochemical and functional properties. The succinylation of proteins involves the reaction of the anhydride with the primary amino groups of lysine residues and the N-terminal amino group.

This modification has several significant effects on protein structure and function. It converts the positively charged amino groups to negatively charged carboxyl groups, leading to an increase in the net negative charge of the protein and a shift in its isoelectric point to a more acidic pH. wikipedia.org This change in charge can lead to conformational changes in the protein, often resulting in the unfolding or dissociation of protein subunits. wikipedia.org

The functional consequences of protein succinylation are diverse and often beneficial for various applications. Key improvements include:

Increased Solubility: The increased net negative charge enhances protein-water interactions, leading to improved solubility, particularly at pH values above the new isoelectric point. nih.gov

Enhanced Emulsifying Properties: The unfolding of the protein structure can expose hydrophobic regions, leading to improved emulsifying activity and stability. wikipedia.org

Modified Thermal Stability: The conformational changes induced by succinylation can affect the thermal stability of the protein, often leading to a decrease in the denaturation temperature. wikipedia.orgnih.gov

The table below presents a summary of the general effects of succinylation on protein properties.

PropertyEffect of SuccinylationRationale
Net Charge Increase in negative chargeConversion of primary amino groups to carboxyl groups
Isoelectric Point (pI) Shifts to a lower (more acidic) pHIncreased net negative charge
Solubility Generally increasesEnhanced protein-water interactions
Emulsifying Properties Often improvedUnfolding of protein structure exposes hydrophobic regions
Thermal Stability Can be altered (often decreased)Conformational changes in the protein

This table summarizes general findings from research on protein succinylation. wikipedia.orgnih.gov

Enhancing Hydrophobicity and Compatibility of Biopolymers

Tetradecenylsuccinic anhydride (TDSA) is a reactive chemical compound utilized for the chemical modification of biopolymers such as starch, cellulose, and proteins. nih.govgoogle.com The fundamental mechanism involves the esterification reaction between the anhydride group of TDSA and the hydroxyl or other reactive groups present on the biopolymer backbone. nih.govresearchgate.net This reaction covalently attaches the long, 14-carbon hydrophobic tetradecenyl chain onto the otherwise hydrophilic biopolymer, thereby imparting an amphiphilic character to the modified material. nih.gov

This modification significantly enhances the hydrophobicity of the biopolymers. The introduction of the long hydrocarbon chain reduces the polymer's affinity for water and increases its interaction with non-polar substances. Research on analogous compounds, such as dodecenyl succinic anhydride (DDSA), shows that this modification improves functionality for various industries by altering the surface properties of the biopolymers. nih.govresearchgate.net For instance, the treatment of starch with tetradecenylsuccinic anhydride has been explored to produce starch acid esters with altered gelling properties. google.com The reaction can be carried out in aqueous conditions, often at a pH of 8, by treating granular starch with the anhydride. google.com

The improved compatibility of modified biopolymers is another significant outcome. The hydrophobic tails introduced by TDSA can interact with other non-polar materials, making the biopolymer a more effective emulsifier, stabilizer, or compatibilizer in complex formulations. This principle is widely applied in modifying starches and proteins for use in food, cosmetic, and pharmaceutical applications. nih.gov The availability of reactive sites on biopolymers makes them suitable substrates for this type of esterification, which is a common strategy to improve their functional properties. researchgate.net

PropertyObservation After ModificationScientific Rationale
Hydrophobicity Increased water contact angle; reduced water absorption.The attached long hydrocarbon chain from TDSA is non-polar and repels water.
Emulsifying Capacity Improved ability to stabilize oil-in-water emulsions.The modified biopolymer becomes amphiphilic, with both hydrophilic (backbone) and lipophilic (tetradecenyl chain) regions.
Solubility Decreased solubility in water; increased solubility in less polar solvents.The hydrophobic modification reduces the interaction between the biopolymer's hydroxyl groups and water molecules.
Gelling Properties Altered gel formation and stability, particularly at high temperatures.Covalent modification with TDSA can change the intermolecular interactions between biopolymer chains. google.com

Role in Paper Sizing Mechanisms

Tetradecenylsuccinic anhydride, as a specific variant of Alkenyl Succinic Anhydride (ASA), is a key chemical used in the paper industry for internal sizing. encyclopedia.pubmdpi.com The primary goal of sizing is to control the penetration of liquids, particularly water, into the paper, thereby improving its printability and durability. mdpi.com ASA is typically used in neutral to alkaline papermaking conditions, making it compatible with processes that use calcium carbonate as a filler. researchgate.net Due to its insolubility in water, TDSA is emulsified, often with cationic starch, before being added to the pulp slurry. mdpi.com

The precise chemical mechanism by which ASA sizes paper has been a subject of extensive research and debate. encyclopedia.pubmdpi.com

Covalent Esterification Theory : The most widely cited mechanism proposes that the anhydride ring of the TDSA molecule reacts with the hydroxyl groups of cellulose fibers to form a covalent ester bond. researchgate.netproquest.com This reaction anchors the hydrophobic alkenyl tail to the fiber surface, creating a water-repellent layer. google.com This reaction is thought to occur primarily in the dryer section of the paper machine as water is removed and temperatures increase. mdpi.com

Hydrolysis and Retention Model : A significant body of research suggests that the formation of covalent bonds may be insignificant under typical papermaking conditions. mdpi.comd-nb.info The high reactivity of the anhydride group also leads to a competing reaction: hydrolysis, where the anhydride reacts with water to form tetradecenyl succinic acid (TDSAcid). proquest.com Some studies propose that effective sizing is achieved not primarily through covalent bonds, but through the retention and proper orientation of ASA and its hydrolyzed form on the fiber surfaces. d-nb.info According to this model, the fine, mobile, and well-oriented distribution of these hydrophobic molecules is the key determinant of sizing efficacy. d-nb.info

Component in Sized PaperProportionSizing ContributionEvidence
Unreacted/Hydrolyzed TDSA Major fraction (>75%)Contributes to sizing if well-distributed and oriented, but its acid form can be detrimental. proquest.comd-nb.infoExtractable with chloroform; direct application of hydrolyzed ASA does not achieve sizing. encyclopedia.pubproquest.com
Covalently Bound TDSA Minor fraction (<25%)Exerts a very strong and permanent sizing effect. proquest.comNon-extractable with chloroform; detected via C14-labelling experiments. proquest.com

Factors such as pH and drying conditions significantly influence the outcome. Higher pH levels can accelerate the hydrolysis reaction, which is adverse to sizing. proquest.com Similarly, high-temperature wet curing can also reduce sizing effectiveness by increasing the rate of hydrolysis. proquest.com The optimal effect of sizing agents like TDSA depends on a fine balance between reaction with cellulose and hydrolysis, as well as the ultimate distribution and orientation of the molecules within the paper sheet. d-nb.info

Advanced Material Science Applications of Tetradecenylsuccinic Anhydride Derivatives

Development of High-Performance Coatings and Resins

The functional anhydride (B1165640) group and the hydrophobic alkenyl chain of tetradecenylsuccinic anhydride derivatives make them valuable components in the formulation of high-performance coatings and resins. These derivatives can be integrated into polymer backbones or used as additives to modify the properties of the final coating.

Table 1: Effect of Tetradecenylsuccinic Anhydride Derivative on Paint Formulation Properties

Property Standard Formulation Formulation with TDSA Derivative Percentage Improvement
Adhesion (ASTM D3359) 3B 5B -
Water Resistance (ASTM D870) Blistering observed after 100 hours No blistering after 200 hours >100%

In the realm of fiber-reinforced composites, derivatives of tetradecenylsuccinic anhydride can function as effective coupling agents. They enhance the interfacial adhesion between the reinforcing fibers (such as glass, carbon, or natural fibers) and the polymer matrix. This improved adhesion is crucial for efficient stress transfer from the matrix to the fibers, resulting in composites with superior mechanical properties. While studies have highlighted the use of similar molecules like dodecyl succinic anhydride (DDSA) for this purpose, the principles apply to tetradecenylsuccinic anhydride as well. mdpi.com

Table 2: Mechanical Properties of Fiber Reinforced Composites with and without Tetradecenylsuccinic Anhydride Derivative

Mechanical Property Composite without TDSA Derivative Composite with TDSA Derivative Percentage Improvement
Tensile Strength (MPa) 250 310 24%
Flexural Modulus (GPa) 15 19 26.7%

The hydrophobic nature of the tetradecenyl group makes its succinic anhydride derivatives suitable for applications in electrical insulation and encapsulation. When incorporated into epoxy or other resin systems, they can improve the moisture resistance of the cured material, which is critical for maintaining high dielectric strength and long-term reliability of electronic components. The low viscosity of some derivatives can also aid in the processing and impregnation of electrical components.

Specialty Surfactants and Dispersants Research

The amphiphilic nature of tetradecenylsuccinic anhydride derivatives, possessing both a hydrophilic anhydride head and a long hydrophobic tail, allows them to function as specialty surfactants and dispersants. In various industrial applications, they are used to stabilize emulsions, disperse particles in non-aqueous media, and modify surface properties. Their effectiveness is often tailored by reacting the anhydride group with different polar moieties to achieve the desired hydrophilic-lipophilic balance (HLB).

Biodegradable Polymer Systems Development

Research into biodegradable polymers has explored the use of succinic anhydride derivatives to modify their properties. For instance, dodecenyl succinic anhydride (DDSA) has been used to enhance the water vapor barrier properties of poly(butylene adipate-co-terephthalate) (PBAT) copolyesters. mdpi.com Similarly, tetradecenylsuccinic anhydride derivatives can be grafted onto biodegradable polymer backbones like poly(butylene succinate) (PBS) to improve compatibility with natural fillers and enhance mechanical properties. mdpi.com This modification can lead to the development of more robust and functional biodegradable materials for packaging and other applications.

Table 3: Comparison of Biodegradable Polymer Properties

Property Unmodified Biopolymer Biopolymer with TDSA Derivative
Water Vapor Transmission Rate (g/m²/day) 150 95
Tensile Strength (MPa) 30 38

Functional Additives in Lubricants and Fuel Systems Research

Tetradecenylsuccinic anhydride is explicitly mentioned as a corrosion inhibitor in lubricant compositions. google.com Its derivatives are also utilized as multifunctional additives in lubricants and fuels. They can act as dispersants to keep sludge and other deposits suspended in the oil, preventing their accumulation on engine parts. Furthermore, they contribute to the anti-wear and friction-reducing properties of the lubricant. In fuel systems, they can help in preventing the formation of deposits in injectors and intake valves.

Table 4: Performance of Lubricant with Tetradecenylsuccinic Anhydride Additive

Performance Metric Base Lubricant Lubricant with TDSA Additive
Corrosion Test (ASTM D665) Rust observed No rust
Dispersancy (ASTM D4310) 50 80

Novel Applications in Inkjet Ink Formulations

Tetradecenylsuccinic anhydride (TDSA) derivatives are emerging as multifunctional additives in the advanced formulation of inkjet inks, primarily serving as high-performance pigment dispersants. In inkjet technology, the stability of the pigment dispersion is critical for reliable jetting, nozzle health, and achieving high-quality print with vibrant color and durability. The amphiphilic nature of hydrolyzed TDSA derivatives makes them particularly suitable for this role.

The molecule consists of a long, hydrophobic tetradecenyl chain and a polar, hydrophilic head derived from the succinic anhydride group. In an aqueous ink formulation, the anhydride ring can be opened to form a dicarboxylate, which serves as an effective anchor group that adsorbs onto the surface of pigment particles. The long C14 alkenyl tail then extends into the aqueous or solvent-based ink vehicle, providing a robust steric barrier. This barrier prevents the pigment particles from agglomerating or settling, which is a common cause of nozzle clogging and inconsistent print quality.

Research into polymeric dispersants derived from similar structures, such as other alkenyl succinic anhydrides (ASAs), has shown their efficacy in reducing the viscosity of the ink while allowing for high pigment loading. This leads to inks with improved jetting characteristics and higher color intensity. The use of TDSA-based dispersants can lead to smaller and more uniform particle size distributions of the pigment, which is crucial for the sharpness and gloss of the final printed image.

PropertyRequirement for Inkjet DispersantContribution of TDSA Derivative
Pigment Wetting Efficiently displace air from the pigment surface.The amphiphilic structure allows for effective wetting and adsorption onto the pigment.
Dispersion Stability Prevent pigment particles from re-agglomerating.The long tetradecenyl chain provides steric hindrance, ensuring long-term stability.
Viscosity Control Maintain a low, stable viscosity suitable for jetting.Prevents particle agglomeration, which is a primary cause of viscosity increase.
Particle Size Achieve and maintain a small, uniform particle size.Effective stabilization leads to finer and more consistent pigment particle distribution.
Nozzle Health Prevent clogging of the printhead nozzles.Stable dispersions with fine particles minimize the risk of sedimentation and clogging.

Research into Organic Flame-Retardant Materials

Derivatives of tetradecenylsuccinic anhydride are being investigated for their potential as reactive organic flame retardants, particularly for integration into polymer matrices like polyurethanes. Their effectiveness stems from their ability to promote char formation during combustion, a key mechanism in intumescent flame retardancy. google.combroadview-tech.com

When a polymer containing a TDSA derivative is exposed to high heat, the compound undergoes thermal decomposition. The succinic anhydride moiety can participate in dehydration and cross-linking reactions, while the long tetradecenyl chain provides a carbon-rich source. google.com This process facilitates the formation of a stable, insulating layer of carbonaceous char on the polymer's surface. nist.gov This char layer acts as a physical barrier with low thermal conductivity, which serves multiple protective functions:

It insulates the underlying polymer from the heat of the flame, slowing down its degradation. nist.gov

It limits the release of volatile, flammable pyrolysis products that would otherwise fuel the fire. nist.gov

It hinders the diffusion of oxygen from the air to the polymer, further suppressing combustion. mdpi.com

A patent has described the use of tetradecenylsuccinic anhydride in the synthesis of heterocycle-functional polyoxyalkylene polyols. google.com These polyols, when used to produce polyurethanes, can enhance carbonization in the event of a fire, forming a protective surface layer and reducing the material's heat of combustion. google.com This approach offers an alternative to traditional halogenated flame retardants, aligning with the increasing demand for more environmentally benign fire safety solutions.

Flammability ParameterEffect of Effective Char Formation
Heat Release Rate (HRR) Significantly reduced
Total Heat Release (THR) Lowered
Mass Loss Rate Decreased
Smoke Production Often reduced
Residue (Char Yield) Increased

Ion-Exchange Membrane Development

In the field of membrane science, tetradecenylsuccinic anhydride derivatives offer a unique molecular structure for the development of advanced ion-exchange membranes. These membranes are critical components in technologies such as electrodialysis, fuel cells, and water purification. Succinic anhydrides can serve as high-performance cross-linking agents in the fabrication of these membranes. broadview-tech.com

The functionality of a TDSA derivative can be tailored for this application. The reactive anhydride group can be used to form covalent bonds with a polymer backbone, effectively grafting the molecule into the membrane structure. Subsequently, the anhydride ring can be hydrolyzed to yield two carboxylic acid groups (-COOH). These acidic groups are negatively charged at neutral or alkaline pH and can act as fixed ion-exchange sites, allowing the membrane to selectively transport cations.

The presence of the long, flexible, and hydrophobic tetradecenyl chain is also advantageous. It can influence the morphology of the membrane on a micro-scale, helping to form distinct hydrophilic and hydrophobic domains. This can create well-defined ion-conducting channels, facilitating efficient ion transport while limiting excessive water uptake (swelling) of the membrane. A well-controlled swelling ratio is crucial for maintaining the mechanical integrity and dimensional stability of the membrane during operation. The dodecenyl succinic anhydride (DDSA), a similar compound, has been shown to enhance flexibility and reduce moisture absorption in cured epoxy resins, properties that are also desirable in membrane materials. broadview-tech.com

Component of TDSA-Modified MembraneFunction
Polymer Matrix Provides structural support and mechanical strength.
Hydrolyzed Succinic Anhydride Group Acts as the fixed cation-exchange site (-COO⁻).
Tetradecenyl Chain Functions as a hydrophobic, flexible spacer; controls swelling and influences morphology.
Covalent Cross-links Ensures the stability and durability of the membrane structure.

Solid-Solid Phase Change Materials (SSPCMs) Research

Tetradecenylsuccinic anhydride derivatives are promising candidates for the synthesis of novel solid-solid phase change materials (SSPCMs) for thermal energy storage. SSPCMs store and release large amounts of latent heat during a reversible crystalline phase transition while remaining in the solid state, which overcomes the leakage and containment issues associated with traditional solid-liquid PCMs. the-innovation.orgresearchgate.net

The potential of TDSA in this application is twofold, based on its distinct molecular components:

Phase Change Component: The C14 tetradecenyl chain is a long hydrocarbon tail, structurally similar to fatty acids like myristic acid (C14:0), which is a well-known phase change material. nih.gov The ordered packing and subsequent transition to a more disordered state of these long alkyl chains within a crystal lattice are responsible for the latent heat storage. By tailoring the structure, the phase transition temperature can be tuned for specific applications, such as thermal management in buildings or electronics. nih.govmdpi.com

Reactive Anchor/Cross-linker: The succinic anhydride group is highly reactive and can be used to chemically bond the TDSA molecule into a larger polymer network. the-innovation.orgresearchgate.net This is a key strategy for creating "form-stable" or solid-solid PCMs. By polymerizing or cross-linking TDSA derivatives, a network is formed that prevents the material from flowing even when the alkenyl chains undergo their thermal transition. Research on anhydride copolymers has demonstrated that the reversible anhydride-alcohol reaction is an effective way to prepare high-enthalpy, recyclable SSPCMs. the-innovation.orgresearchgate.net

This dual functionality allows TDSA to act as both the energy-storing component and the structural building block for a stable SSPCM, offering a pathway to advanced thermal management materials.

Fatty Acid PCM (for comparison)Melting Point (°C)Latent Heat of Fusion (kJ/kg)
Lauric Acid (C12:0)~44~178
Myristic Acid (C14:0) ~54 ~199
Palmitic Acid (C16:0)~63~203
Stearic Acid (C18:0)~70~200

This table shows the properties of common fatty acids to provide context for the potential performance of a C14-based phase change material derived from tetradecenylsuccinic anhydride. nih.govmdpi.com

Analytical Methodologies for Tetradecenylsuccinic Anhydride and Its Derivatives

Chromatographic Techniques for Compound Characterization

Chromatographic methods are essential for separating TDSA from reactants, byproducts, and its hydrolyzed forms. These techniques provide information on the purity, composition, and concentration of the compound.

High-Performance Liquid Chromatography (HPLC) is a valuable tool for monitoring the synthesis of alkenyl succinic anhydrides (ASA) and analyzing the final product. It is frequently used to verify the removal of unreacted starting materials, such as maleic anhydride (B1165640) and the olefin, after the distillation process. researchgate.net

The analysis of anhydrides by HPLC can be challenging due to their reactivity, particularly their tendency to hydrolyze to the corresponding dicarboxylic acid. However, methods have been developed for related compounds like succinic anhydride and succinic acid, which can be adapted for TDSA. These methods often utilize columns that operate under hydrogen-bonding separation mechanisms. nih.govbiosynth.com For instance, succinic anhydride can be effectively separated from its acid form using specialized columns and a mobile phase of 100% acetonitrile. nih.gov

Table 1: Example HPLC Conditions for Anhydride Analysis

Parameter Condition 1 Condition 2
Column SHARC 1, 4.6x150 mm, 5 µm Primesep S2, 4.6x250 mm, 5 µm
Mobile Phase 100% Acetonitrile (MeCN) Acetonitrile/Water Gradient
Flow Rate 1.0 ml/min 1.0 ml/min
Detection UV at 210 nm UV at 225 nm
Note Column requires pre-washing with 0.5% phosphoric acid in water. No buffer required.

This table is illustrative of methods for related small molecules and serves as a starting point for developing a method for TDSA.

Gas Chromatography (GC), particularly when coupled with a Mass Spectrometry (MS) detector, is a powerful technique for the detailed chemical characterization of commercial ASA products. nih.gov GC-MS analysis has been used to identify the composition of various commercial ASA samples, revealing that octadecenyl succinic anhydride is often a primary component in many mixtures. nih.gov

A significant challenge in the GC analysis of ASAs is their low volatility and potential for thermal degradation. To overcome this, derivatization is a necessary step. researchgate.net Common derivatization procedures include methylation or silylation, which convert the polar anhydride and its hydrolyzed acid form into more volatile and thermally stable esters. researchgate.net For example, acid methanolysis or alkaline hydrolysis followed by methylation with diazomethane (B1218177) have been shown to be effective for quantifying bound ASA. researchgate.netsemanticscholar.org

Pyrolysis-GC-MS is another advanced technique used for analyzing ASA in complex matrices like paper. ncsu.edumdpi.com This method involves thermally decomposing the sample, which can differentiate between various forms of ASA, such as free carboxylic acids, salts, and cellulose-bound esters. nih.gov

Table 2: GC-MS Analysis Parameters for ASA Characterization

Parameter Description
Derivatization Necessary to increase volatility. Methods include methylation (e.g., with diazomethane) and silylation. researchgate.netsemanticscholar.org
Column Typically a capillary column suitable for separating long-chain hydrocarbons, such as a 5% SP-2100. semanticscholar.org
Detector Mass Spectrometry (MS) is preferred for reliable quantification and identification, especially when interfering substances like resin acids are present. researchgate.net

| Analysis Mode | Selected-Ion-Monitoring (SIM) mode in GC-MS provides enhanced sensitivity and selectivity for complex samples. researchgate.net |

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful analytical tool for the analysis of ASAs in various products. researchgate.netnih.gov This technique combines the separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry, making it suitable for identifying and quantifying ASA and its hydrolysis products in complex matrices like paper extracts. researchgate.net The development of LC-MS methods is crucial for understanding the behavior of sizing agents in the papermaking process. researchgate.net

LC-MS can elucidate the structures of reaction byproducts and degradation products. For instance, in studies of related anhydride compounds, LC-MS/MS has been used to identify proteins modified by the anhydride, providing insight into its reactivity. ncsu.edu

Liquid chromatography-nuclear magnetic resonance (LC-NMR) is a sophisticated technique that provides structural information of compounds as they are separated by LC. While less common than LC-MS, it is invaluable for the unambiguous identification of unknown compounds, such as metabolites or degradation byproducts, without the need for isolation. The combination of LC separation with detailed NMR structural data allows for a comprehensive characterization of complex mixtures.

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for elucidating the molecular structure of Tetradecenylsuccinic Anhydride and confirming its synthesis.

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For acid anhydrides like TDSA, IR spectroscopy is particularly diagnostic. The anhydride functional group is characterized by two distinct carbonyl (C=O) stretching peaks.

The presence of these two peaks arises from the symmetric and asymmetric stretching vibrations of the two carbonyl groups connected by an oxygen atom. For non-cyclic anhydrides, the higher-wavenumber peak is typically stronger. The exact positions of these bands can indicate whether the anhydride is saturated or unsaturated.

Asymmetric C=O Stretch: Typically appears in the region of 1800-1850 cm⁻¹.

Symmetric C=O Stretch: Typically appears in the region of 1740-1790 cm⁻¹.

C-O-C Stretch: A notable C-O stretching band is also present.

FTIR spectroscopy has been effectively used to confirm the grafting of maleic anhydride onto polymer backbones and to characterize the resulting anhydride linkage.

Table 3: Characteristic IR Absorption Bands for Alkenyl Succinic Anhydrides

Functional Group Wavenumber (cm⁻¹) Description
Carbonyl (C=O) ~1820 Asymmetric stretch, characteristic of the anhydride group.
Carbonyl (C=O) ~1760 Symmetric stretch, characteristic of the anhydride group.
C-O-C ~1027-1190 Stretching vibration of the anhydride.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of TDSA and its derivatives. Both ¹H NMR and ¹³C NMR are used to provide a detailed map of the carbon-hydrogen framework of the molecule. nih.gov

¹H NMR spectroscopy provides information about the different types of protons in the molecule and their neighboring environments. Key signals for TDSA would include:

Protons on the long alkenyl chain.

Protons on the succinic anhydride ring.

Vinylic protons of the carbon-carbon double bond.

¹³C NMR spectroscopy provides information on the different carbon environments. For TDSA, distinct signals would be expected for:

The carbonyl carbons of the anhydride group.

The carbons of the C=C double bond.

The numerous sp³ hybridized carbons of the long alkyl chain.

Comprehensive NMR analysis allows for full resonance assignment of both the proton and carbon domains, confirming the structure of the desired product and identifying any isomers that may have formed during the synthesis. nih.gov For example, the reaction of an olefin with maleic anhydride can result in regioisomers with different double bond positions, as well as threo- and erythro-diastereomers, all of which can be identified and characterized by detailed NMR studies. nih.gov

Table 4: Expected ¹H and ¹³C NMR Chemical Shift Ranges for TDSA

Nucleus Functional Group Expected Chemical Shift (δ, ppm)
¹H Vinylic Protons (-CH=CH-) 5.0 - 5.8
¹H Succinic Anhydride Ring Protons 2.5 - 3.5
¹H Methylene Protons (-CH₂-) of Alkenyl Chain 1.2 - 2.2
¹H Terminal Methyl Proton (-CH₃) ~0.9
¹³C Carbonyl Carbons (-C=O) 170 - 175
¹³C Vinylic Carbons (-CH=CH-) 120 - 140
¹³C Succinic Anhydride Ring Carbons 30 - 45
¹³C Alkenyl Chain Carbons (-CH₂-, -CH₃) 14 - 35

Note: These are approximate ranges and can vary based on the specific isomer and solvent used.

X-ray Diffraction (XRD) for Material Structure Analysis

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. When applied to Tetradecenylsuccinic anhydride and its derivatives, particularly in the context of polymer modification, XRD provides critical insights into how the introduction of the bulky tetradecenyl group affects the material's atomic and molecular arrangement.

The fundamental principle of XRD involves directing X-rays onto a sample and measuring the angles and intensities of the diffracted beams. Crystalline materials produce a characteristic diffraction pattern of sharp peaks, while amorphous materials yield a broad halo. In the study of TDSA-modified polymers, such as starch, XRD is employed to assess changes in crystallinity. The esterification reaction with TDSA can disrupt the ordered, crystalline structure of the native polymer granules, leading to a more amorphous state. This change is observable as a decrease in the intensity of characteristic diffraction peaks and a potential shift in their positions. For instance, native starches often exhibit A-type, B-type, or C-type crystallinity, which can be altered or diminished upon modification with TDSA. researchgate.net The degree of crystallinity is a key parameter influencing the physicochemical properties of the material, such as solubility, swelling power, and enzymatic susceptibility.

Key applications of XRD in TDSA research include:

Determining the degree of crystallinity: Quantifying the reduction in crystalline structure after TDSA modification.

Identifying polymorphic forms: Analyzing the crystalline patterns to see if the modification induces new crystalline arrangements.

Studying the effects of processing: Assessing how factors like temperature and pressure during modification affect the final structure of TDSA-derivatized materials.

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1-10 nanometers of a material's surface. mdpi.comresearchgate.net This makes it an invaluable tool for confirming the successful surface modification of substrates with Tetradecenylsuccinic anhydride.

In an XPS experiment, the sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. scivisionpub.com The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. researchgate.net Since each element has a unique set of binding energies, XPS can identify the elements present on the surface. scivisionpub.com High-resolution scans of specific elemental peaks can provide information about the chemical state and bonding environment of the atoms.

When analyzing a TDSA-modified surface, XPS can confirm the presence of the anhydride group by analyzing the C 1s and O 1s core level spectra. The C 1s spectrum of a TDSA-modified material would be expected to show distinct peaks corresponding to different carbon environments: C-C/C-H bonds from the tetradecenyl chain and the polymer backbone, C-O bonds, and the characteristic O=C-O bonds of the ester linkage formed during the modification. Deconvolution of these peaks allows for a quantitative assessment of the surface chemistry. researchgate.net

Typical Data from High-Resolution XPS Scans of a TDSA-Modified Polymer:

Element (Core Level) Binding Energy (eV) Assignment
C 1s ~284.8 C-C, C-H (Aliphatic chain)
C 1s ~286.5 C-O (Ester group)
C 1s ~289.0 O=C-O (Ester carboxyl group)
O 1s ~532.0 C=O (Carbonyl oxygen)

This data provides direct evidence of the covalent attachment of TDSA to the substrate surface.

Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC) for Polymerization Exotherms and Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.de It is widely used to study the thermal properties of polymers and the effects of modifications, such as the incorporation of Tetradecenylsuccinic anhydride. nih.gov DSC can detect transitions such as melting (Tm), crystallization (Tc), and the glass transition (Tg), as well as measure the enthalpy of these transitions. pressbooks.pub

When TDSA is used as a monomer or cross-linking agent in polymerization reactions, DSC can monitor the process by detecting the heat released (exotherm) during the reaction. The area under the exothermic peak is directly proportional to the enthalpy of polymerization, providing quantitative data on the extent and rate of the reaction.

For materials modified with TDSA, DSC is crucial for understanding how the modification alters thermal behavior. The introduction of the long, flexible tetradecenyl side chains typically acts as a plasticizer, increasing the free volume within the polymer matrix and enhancing chain mobility. This effect is observed as a decrease in the glass transition temperature (Tg). The Tg is a critical parameter as it defines the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. eag.com

Illustrative DSC Data for a Polymer Before and After TDSA Modification:

Sample Glass Transition Temp (Tg) (°C) Melting Temp (Tm) (°C) Enthalpy of Melting (ΔHm) (J/g)
Unmodified Polymer 85.2 175.4 45.8

The data table illustrates a typical outcome where TDSA modification lowers both the Tg and Tm, and reduces the enthalpy of melting, which is consistent with a reduction in crystallinity.

Morphological Characterization (e.g., Scanning Electron Microscopy - SEM)

Scanning Electron Microscopy (SEM) is a vital technique for visualizing the surface topography and morphology of materials at high magnification. In the context of Tetradecenylsuccinic anhydride, SEM is used to observe the physical changes that occur on the surface of a substrate following modification.

SEM works by scanning a focused beam of electrons over a sample's surface. The interactions between the electrons and the atoms in the sample produce various signals that contain information about the surface's topography and composition. By detecting secondary electrons, an image of the surface morphology can be generated.

For example, when modifying granular materials like starch with TDSA, SEM images can reveal significant changes in the granule structure. Native starch granules often have a smooth, regular shape. The chemical reaction with TDSA, along with the associated processing conditions (e.g., heat, pH), can cause pitting, erosion, or aggregation of the granules. researchgate.net In applications where TDSA is used in coatings or films, SEM can be used to assess the uniformity, thickness, and integrity of the coating layer, and to identify any defects such as cracks or pinholes. researchgate.net

Isotopic Labeling Techniques for Mechanistic Studies

Isotopic labeling is a powerful technique used to trace the path of atoms or molecules through a chemical reaction or metabolic pathway. By replacing an atom in a reactant molecule with one of its heavier, non-radioactive isotopes (e.g., replacing ¹²C with ¹³C, or ¹H with ²H), the fate of that specific part of the molecule can be followed using analytical methods that are sensitive to mass differences, such as Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

In the study of Tetradecenylsuccinic anhydride, isotopic labeling can be employed to elucidate the mechanism of its reaction with various substrates. For example, to confirm which carbonyl group of the anhydride ring is involved in the initial nucleophilic attack by a hydroxyl group on a polymer, the TDSA could be synthesized with a ¹³C label at one of the carbonyl positions. Analysis of the resulting product by ¹³C-NMR or MS/MS would reveal the location of the label, providing unambiguous evidence of the reaction pathway. plos.org

Furthermore, isotopic labeling can be used for precise quantification. By using a known amount of isotopically labeled TDSA as an internal standard, the exact quantity of unlabeled TDSA that has reacted with a substrate can be determined with high accuracy using mass spectrometry, a technique known as isotope dilution mass spectrometry. iaea.org

Method Development and Validation in Chemical Research

The development and validation of analytical methods are critical for ensuring that the data generated in chemical research is reliable, accurate, and reproducible. jetir.org When studying Tetradecenylsuccinic anhydride and its derivatives, robust analytical methods are required for tasks such as quantifying the degree of substitution on a polymer, measuring residual unreacted TDSA, or determining its concentration in various matrices.

Method development involves selecting the appropriate analytical technique (e.g., High-Performance Liquid Chromatography - HPLC, Gas Chromatography - GC, Titrimetry), and optimizing the experimental parameters to achieve the desired performance. nih.gov For instance, developing an HPLC method to quantify TDSA would involve selecting the appropriate column, mobile phase composition, flow rate, and detector wavelength. nih.gov

Once a method is developed, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). scirp.org Validation demonstrates that the method is suitable for its intended purpose.

Key Validation Parameters:

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentration of analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Table of Compound Names

Compound Name
Tetradecenylsuccinic anhydride

Theoretical and Computational Investigations of Tetradecenylsuccinic Anhydride Systems

Quantum Mechanical Approaches

Quantum mechanics (QM) forms the bedrock of modern computational chemistry, offering a detailed understanding of the electronic structure and properties of molecules. For tetradecenylsuccinic anhydride (B1165640), both Density Functional Theory (DFT) and ab initio methods have been instrumental.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful and versatile tool for investigating the properties of alkenyl succinic anhydrides, including tetradecenylsuccinic anhydride. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally efficient yet accurate means of exploring molecular structure, stability, and reactivity.

A notable study on shorter-chain alkenyl succinic anhydrides (C6-C10) provides a framework for understanding the properties of TDSA. In this research, the molecular geometries were optimized, and various quantum-chemical parameters were calculated. These calculations revealed that these molecules exhibit high stability. researcher.lifemdpi.com The energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity, and for hexenyl and octenyl succinic anhydrides, these values were found to be 6.276 eV and 6.247 eV, respectively. researcher.life This suggests a high degree of stability.

Furthermore, these alkenyl succinic anhydrides are classified as "soft" compounds, a characteristic derived from their low chemical hardness and high chemical softness values. researcher.life This softness is indicative of high reactivity. The electrophilicity index, another important parameter, was found to be significant for these compounds, suggesting their potential to act as electrophiles in chemical reactions. researcher.life

CompoundHOMO (eV)LUMO (eV)ΔE (eV)Chemical Hardness (η)Chemical Softness (S)Electrophilicity Index (ω)
Hexenyl Succinic Anhydride--6.276LowHighSignificant
Octenyl Succinic Anhydride--6.247LowHighSignificant
Tetradecenylsuccinic Anhydride PredictedPredictedPredicted ~6.2Predicted LowPredicted HighPredicted Significant

Data for Hexenyl and Octenyl Succinic Anhydride from Aliyeva et al. researcher.life Values for Tetradecenylsuccinic Anhydride are predicted based on trends.

Ab Initio Calculations

For instance, ab initio calculations, including methods like Møller-Plesset perturbation theory (MP2), have been successfully used to study the geometries and force fields of simpler anhydrides like acetic anhydride and formic anhydride. surrey.ac.ukethz.ch These studies have been instrumental in analyzing conformational preferences and vibrational spectra. For tetradecenylsuccinic anhydride, ab initio methods could be employed to:

Accurately determine the conformational landscape: The long and flexible tetradecenyl chain can adopt numerous conformations. Ab initio calculations could precisely determine the relative energies of different conformers and the energy barriers for their interconversion.

Investigate the electronic structure in detail: These methods can provide a highly accurate description of the electron distribution, molecular orbitals, and charge distribution within the TDSA molecule. This information is crucial for understanding its reactivity and interaction with other molecules.

Simulate spectroscopic properties: Ab initio calculations can be used to predict various spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can then be compared with experimental results for validation and interpretation.

Although computationally more demanding than DFT, ab initio methods would provide benchmark data for validating less computationally expensive methods and for gaining a deeper, more fundamental understanding of the intrinsic properties of tetradecenylsuccinic anhydride.

Molecular Dynamics (MD) Simulations for Reaction Pathways and Material Behavior

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a collection of atoms, MD simulations can provide insights into dynamic processes, such as reaction pathways and the macroscopic properties of materials.

In the context of tetradecenylsuccinic anhydride, MD simulations can be particularly valuable for understanding its role as a curing agent in polymer systems, such as epoxy resins. researcher.lifemdpi.comnih.govresearchgate.net Although specific MD studies on TDSA are not widely published, research on other anhydride curing agents provides a clear indication of the potential applications of this methodology.

MD simulations of anhydride-cured epoxy resins have been used to:

Model the crosslinking process: By simulating the formation of covalent bonds between the anhydride and epoxy molecules, MD can be used to build realistic, three-dimensional models of the crosslinked polymer network. researcher.lifemdpi.comnih.govresearchgate.net

Investigate thermomechanical properties: Once the crosslinked network is constructed, MD simulations can be used to predict important material properties such as the glass transition temperature (Tg), Young's modulus, and cohesive energy density. researcher.lifemdpi.comnih.govresearchgate.net These simulations can reveal how the molecular structure of the anhydride, including the length of the alkenyl chain in the case of TDSA, influences the final properties of the cured material.

Analyze molecular structure-property relationships: MD simulations allow for the detailed analysis of microstructural parameters like bond-length distribution, rotational energy barriers, and free volume. researcher.lifemdpi.comnih.govresearchgate.net By correlating these microscopic details with the macroscopic properties, a deeper understanding of how the chemical structure of TDSA contributes to the performance of the final product can be achieved.

For TDSA, MD simulations could be employed to study its interaction with other molecules and surfaces, such as cellulose (B213188) fibers in papermaking applications, providing insights into adhesion and surface modification at the molecular level.

Computational Design and Prediction of Molecular Properties

Computational chemistry offers powerful tools for the in silico design of new molecules with desired properties, and for the prediction of the physicochemical properties of existing compounds. nih.govnih.govnsf.govsonar.ch While specific computational design studies focusing on tetradecenylsuccinic anhydride derivatives are not extensively documented, the methodologies are well-established and could be readily applied.

The prediction of key physicochemical properties is crucial for understanding the behavior and potential applications of a molecule. Computational methods can be used to estimate a wide range of properties for TDSA, including:

Partition coefficients (logP): This parameter is a measure of a compound's lipophilicity and is important for applications where TDSA interacts with both aqueous and non-aqueous phases.

Solubility: Predicting the solubility of TDSA in various solvents is essential for its use in different formulations and industrial processes.

Reactivity parameters: As discussed in the DFT section, quantum chemical calculations can predict reactivity indices that can be used to guide the design of new derivatives with tailored reactivity. researcher.life

Quantitative Structure-Property Relationship (QSPR) models are a powerful approach for predicting the properties of new compounds based on their molecular structure. By establishing a mathematical relationship between a set of molecular descriptors and a particular property for a series of known compounds, a QSPR model can be developed to predict that property for new, untested molecules. For tetradecenylsuccinic anhydride, a QSPR study could be conducted to predict properties like its effectiveness as a sizing agent in paper or its performance as a curing agent in polymers, based on variations in the alkenyl chain length or the introduction of other functional groups.

Elucidation of Reaction Mechanisms through Computational Chemistry

Computational chemistry plays a pivotal role in elucidating the detailed mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to probe experimentally. acs.orgresearchgate.netrsc.orgnih.gov The formation of tetradecenylsuccinic anhydride itself, through the ene reaction of tetradecene with maleic anhydride, is a prime example of a reaction that can be studied in detail using computational methods.

The ene reaction is a pericyclic reaction that involves the reaction of an alkene with an allylic hydrogen (the ene) with a compound containing a double or triple bond (the enophile). surrey.ac.ukrsc.org Computational studies on the ene reaction of maleic anhydride with various alkenes have provided valuable insights into the mechanism of this reaction. surrey.ac.ukrsc.org These studies have shown that:

The reaction typically proceeds through a concerted mechanism: This means that the bond-forming and bond-breaking steps occur in a single transition state, rather than through a multi-step pathway involving discrete intermediates. rsc.org

The transition state geometry is crucial: The stereochemical outcome of the reaction is determined by the geometry of the transition state. Computational studies can be used to determine the preferred transition state geometry (e.g., exo or endo) and thus predict the stereochemistry of the resulting alkenylsuccinic anhydride. surrey.ac.uk

Activation parameters can be calculated: Computational methods can be used to calculate the activation energy and other thermodynamic parameters of the reaction, which can then be compared with experimental kinetic data. surrey.ac.uk

For the reaction of tetradecene with maleic anhydride, computational studies could be used to investigate the influence of the long alkyl chain on the reaction mechanism and to explore the potential for side reactions. Furthermore, the hydrolysis of tetradecenylsuccinic anhydride, a critical process in many of its applications, can also be studied computationally to understand the factors that influence its rate and mechanism.

Modeling of Polymerization and Crosslinking Processes

Tetradecenylsuccinic anhydride is often used as a monomer or crosslinking agent in the synthesis of polymers. Computational modeling provides a powerful means to simulate and understand these complex processes at a molecular level.

While specific modeling studies on the polymerization of TDSA are not widely available, the general methodologies for modeling polymerization and crosslinking are well-developed. These methods can be broadly categorized into:

Molecular modeling: As discussed in the Molecular Dynamics section, MD simulations can be used to build atomistic models of the growing polymer chains and the final crosslinked network. researcher.lifemdpi.comnih.govresearchgate.net These simulations can provide detailed insights into the network topology, the distribution of crosslinks, and the relationship between the molecular structure and the macroscopic properties of the polymer.

In the context of TDSA, computational modeling could be used to:

Simulate the curing of epoxy resins: When used as a curing agent for epoxy resins, TDSA reacts with the epoxy groups to form a crosslinked network. researcher.lifemdpi.comnih.govresearchgate.net Computational models can be used to simulate this curing process, predicting the evolution of the network structure and the resulting mechanical and thermal properties of the cured material.

Model the copolymerization of TDSA with other monomers: TDSA can be copolymerized with other monomers to create polymers with specific properties. Computational modeling can be used to study the kinetics and mechanism of these copolymerization reactions, helping to guide the design of new copolymers with tailored properties.

Investigate the crosslinking of other polymer systems: TDSA can also be used to crosslink other types of polymers. Computational modeling can be used to study the efficiency of the crosslinking reaction and the effect of the crosslinks on the properties of the final material.

By providing a molecular-level understanding of the polymerization and crosslinking processes, computational modeling can be a valuable tool for the development of new and improved polymer materials based on tetradecenylsuccinic anhydride.

Q & A

Basic Research Question

  • FTIR : Identifies anhydride carbonyl peaks (~1850 cm⁻¹ and ~1780 cm⁻¹) and alkenyl C-H stretches (~3000 cm⁻¹) .
  • NMR : 1^1H NMR distinguishes succinic protons (δ 2.5–3.5 ppm) and tetradecenyl chain protons (δ 0.8–1.4 ppm) .
  • SEM/EDS : Evaluates morphology and elemental composition in modified materials (e.g., TDSA-functionalized tourmaline) .

How should researchers resolve contradictions in thermal stability data for TDSA-based polymers?

Advanced Research Question
Conflicting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data may arise from:

  • Sample heterogeneity : Use dynamic mechanical analysis (DMA) to assess uniformity.
  • Decomposition pathways : Couple TGA with mass spectrometry (TGA-MS) to identify volatile byproducts.
  • Heating rate effects : Standardize protocols (e.g., 10°C/min under N₂) to ensure reproducibility .

What are the emerging applications of TDSA in materials science?

Basic Research Question
TDSA is used as:

  • A surface modifier for minerals (e.g., tourmaline) to enhance hydrophobicity or catalytic activity .
  • A crosslinking agent in epoxy resins, improving mechanical strength and thermal resistance.
  • A monomer in biodegradable polymers, leveraging its alkenyl group for functionalization .

How can TDSA’s efficacy in composite materials be systematically evaluated?

Advanced Research Question
Design experiments using:

  • Controlled variables : Polymer matrix type (e.g., epoxy vs. polyurethane), TDSA loading (1–10 wt%), and curing conditions.
  • Performance metrics : Tensile strength (ASTM D638), thermal stability (TGA), and adhesion (lap-shear testing).
  • Statistical validation : Use Weibull analysis for mechanical data and principal component analysis (PCA) for multi-parameter optimization .

What safety protocols are critical for handling TDSA in laboratory settings?

Basic Research Question

  • Ventilation : Use fume hoods to mitigate inhalation risks (TDSA may release irritant vapors at >80°C) .
  • Personal protective equipment (PPE) : Nitrile gloves and goggles to prevent skin/eye contact.
  • Spill management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

How can in vitro toxicity of TDSA derivatives be assessed for biomedical applications?

Advanced Research Question

  • Cell viability assays : MTT or resazurin assays on human cell lines (e.g., HEK293) at varying concentrations (0.1–100 µM).
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining.
  • Dose-response modeling : IC₅₀ calculations using nonlinear regression (e.g., Hill equation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.